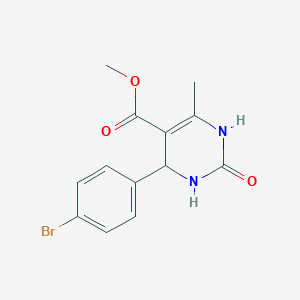

Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Übersicht

Beschreibung

“Methyl 4-bromobenzoate” is a halogenated benzoate used as a reagent in organic synthesis . It’s worth noting that the specific compound you’re asking about may have different properties or uses.

Synthesis Analysis

While specific synthesis information for the compound was not found, a related compound, “N-Methyl-2-(4′-bromophenyl)morpholine”, has been synthesized in a reliable one-step process . This process involved the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Molecular Structure Analysis

The molecular structure of a compound can be confirmed through various techniques such as elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . The data obtained from these techniques should be in accordance with the assigned structures .Chemical Reactions Analysis

The chemical reactions of a compound can be studied through various methods. For instance, the synthesis of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involved the design and synthesis of novel compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, “Methyl 4-bromophenylacetate” has a molecular weight of 229.07 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformation Analysis

Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its molecular structure and conformation. X-ray crystallography and density functional theory calculations revealed its heterocyclic ring adopts a quasi-boat conformation with pseudo-axial orientation of the C4-aryl substitution. Both R- and S- enantiomers are formed due to the C4-stereocenter, existing as a racemic mixture in the crystal structure (Memarian et al., 2013).

Crystal Structure Determination

The crystal structures of related tetrahydropyrimidine derivatives were determined by X-ray diffraction (XRD), contributing to a deeper understanding of the conformation and structural characteristics of these compounds (Kurbanova et al., 2009).

Synthesis Techniques

A modified Biginelli reaction was used for the synthesis of similar tetrahydropyrimidine derivatives. This method involved microwave irradiation and catalysis under solvent-free conditions, demonstrating a high-yield synthetic approach (Chen et al., 2012).

Thermodynamic Properties

The thermodynamic properties of related tetrahydropyrimidine esters were studied through experimental approaches like combustion energies and differential thermal analysis. These studies are crucial for understanding the enthalpies of formation and fusion of these compounds (Klachko et al., 2020).

Reaction Pathways

Research on the reaction pathways of similar compounds has been conducted, highlighting the effects of reagent ratios, reaction time, and temperature on the outcomes. This knowledge is vital for optimizing synthetic strategies and understanding the chemical behavior of these compounds (Fesenko et al., 2010).

Synthesis and Reactions

Studies on the synthesis and reactions of Biginelli-compounds, which include similar tetrahydropyrimidines, provide insight into the potential for creating diverse chemical structures and exploring new pharmacophores (Kappe & Roschger, 1989).

Oxidation Studies

The oxidation behavior of tetrahydropyrimidine derivatives has been investigated, revealing how different substituents and degrees of ring substitution influence the final product. This knowledge is essential for chemical modification and understanding the reactivity of these compounds (Khanina & Dubur, 1982).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVJOTWBCYCKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

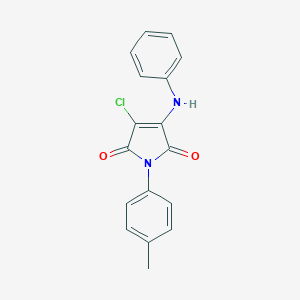

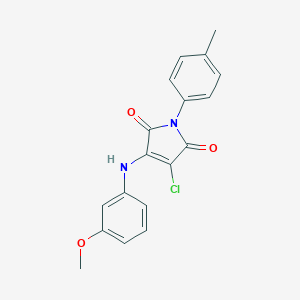

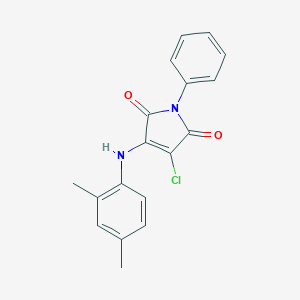

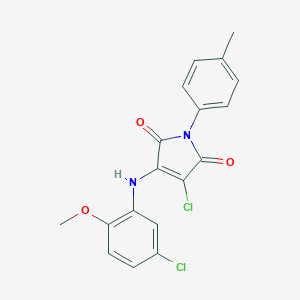

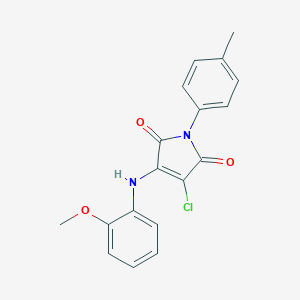

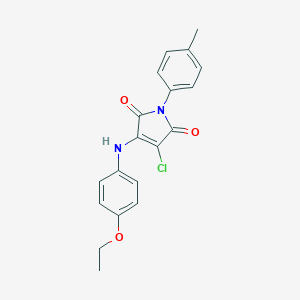

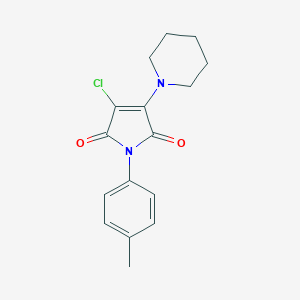

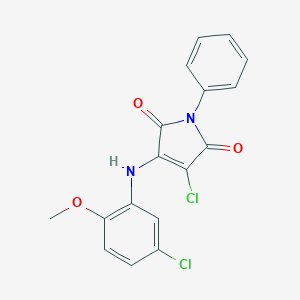

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.